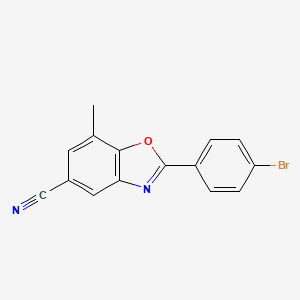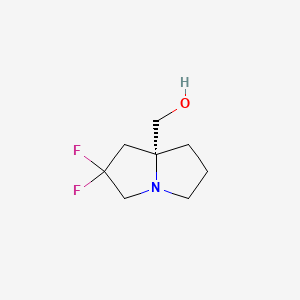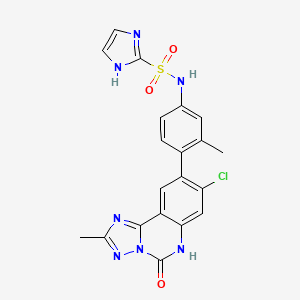
Tim-3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tim-3-IN-1 is a novel compound identified as an inhibitor of T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3). Tim-3 is a checkpoint protein expressed on exhausted T-cells, which plays a crucial role in immune regulation and has been implicated in various cancers and immune diseases . The inhibition of Tim-3 has emerged as a promising strategy in cancer immunotherapy, particularly for tumors resistant to other checkpoint inhibitors like PD-1 and PD-L1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tim-3-IN-1 involves high-throughput virtual screening and molecular dynamics simulation to identify lead molecules that bind with high affinity to Tim-3. The compound is then synthesized through a series of organic reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification processes. The compound is typically produced in a multi-step process that includes the preparation of intermediates, followed by final coupling and purification steps to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tim-3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Aplicaciones Científicas De Investigación
Tim-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses and T-cell activity.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
Mecanismo De Acción
Tim-3-IN-1 exerts its effects by binding to the FG-CC’ cleft of Tim-3, a highly conserved binding site for phosphatidylserine and carcinoembryonic antigen-related cell adhesion molecule 1. This binding prevents Tim-3 from interacting with its ligands, thereby restoring the effector functions of exhausted T-cells and enhancing antitumor immunity . The compound also promotes the activity of natural killer cells and dendritic cells, further contributing to its immunotherapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
ML-T7: Another small-molecule inhibitor of Tim-3 that targets the FG-CC’ cleft and enhances T-cell activity.
Uniqueness
Tim-3-IN-1 is unique in its high affinity and specificity for the FG-CC’ cleft of Tim-3, making it a potent inhibitor with promising therapeutic potential. Its ability to restore T-cell function and enhance antitumor immunity sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H16ClN7O3S |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide |
InChI |
InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29) |
Clave InChI |
MJDFVGVHKKUOFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


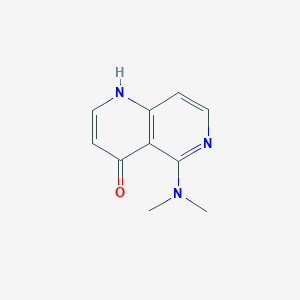
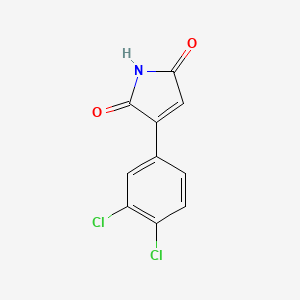
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
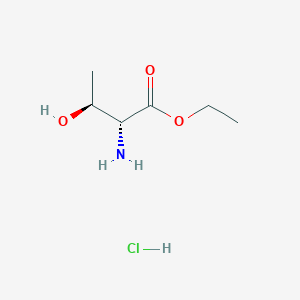
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
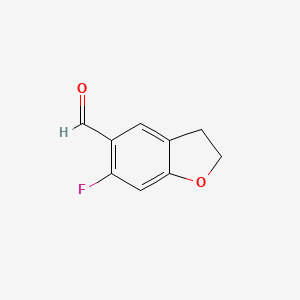
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
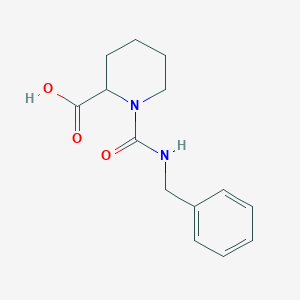
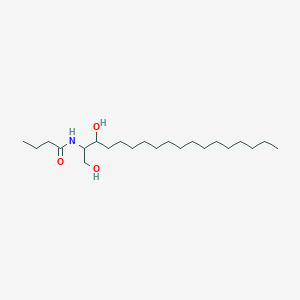

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
